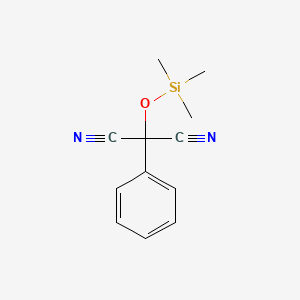
2-Phenyl-2-trimethylsilyloxypropanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-2-trimethylsilyloxypropanedinitrile is an organic compound characterized by the presence of a phenyl group, a trimethylsilyloxy group, and two nitrile groups attached to a central carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-2-trimethylsilyloxypropanedinitrile typically involves the reaction of a suitable precursor with trimethylsilyl cyanide in the presence of a catalyst. One common method is the addition of trimethylsilyl cyanide to a phenyl-substituted carbonyl compound under basic conditions. The reaction is usually carried out at room temperature, and the product is purified by standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-2-trimethylsilyloxypropanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The trimethylsilyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions often require strong acids or bases as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenyl-substituted carboxylic acids, while reduction can produce phenyl-substituted amines .
Scientific Research Applications
2-Phenyl-2-trimethylsilyloxypropanedinitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its use in the development of pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Phenyl-2-trimethylsilyloxypropanedinitrile involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. Its effects are mediated through the formation of reactive intermediates that participate in subsequent chemical transformations .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-2-butanol: Similar in structure but lacks the nitrile groups.
2-Phenylindole: Contains a phenyl group but has a different core structure.
2-Phenyl-2-pyrrolidinylethylamine: Shares the phenyl group but has a different functional group arrangement.
Properties
CAS No. |
42202-48-2 |
|---|---|
Molecular Formula |
C12H14N2OSi |
Molecular Weight |
230.34 g/mol |
IUPAC Name |
2-phenyl-2-trimethylsilyloxypropanedinitrile |
InChI |
InChI=1S/C12H14N2OSi/c1-16(2,3)15-12(9-13,10-14)11-7-5-4-6-8-11/h4-8H,1-3H3 |
InChI Key |
AJGNRXVGNWLSML-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC(C#N)(C#N)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


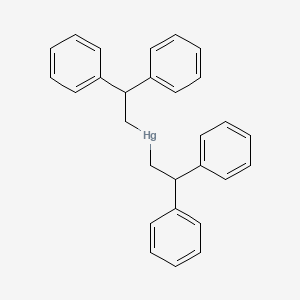

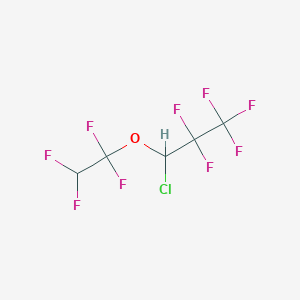


![2,4-Diamino-5-[[3,4-dichlorophenyl]thio]quinazoline](/img/structure/B14660091.png)
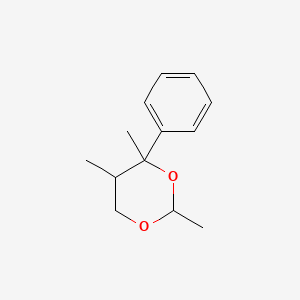
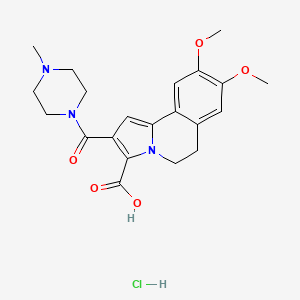
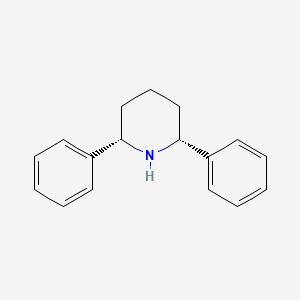
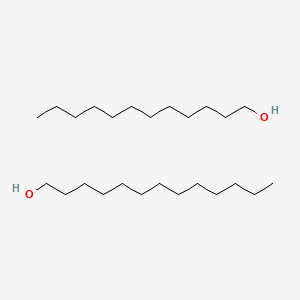

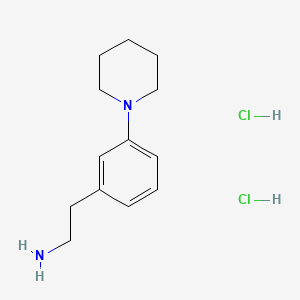
![13-thia-3,5-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2(6),3,7,9,11,14,16-octaene](/img/structure/B14660143.png)

